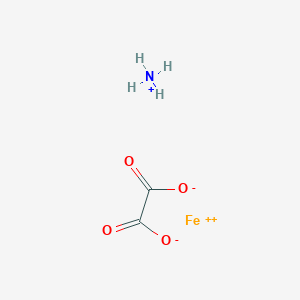

Oxalic acid, ammonium iron salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ferric ammonium oxalate appears as a green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used in making blueprints.

Scientific Research Applications

Dissolution of Iron Oxide

Oxalic acid is used to dissolve iron oxide from various sources, which is essential in producing high-quality ceramics. The dissolution process is influenced by factors such as oxalate concentration, solution pH, and temperature. Ammonium hydroxide emerges as the most suitable reagent for pH control in this leaching process, which involves oxalate (Lee, Tran, Jung, Kim, & Kim, 2007).

Hydroponics and Plant Growth

Oxalic acid concentrations in plants can be altered by the nitrate to ammonium ratios in hydroponics, as shown in studies with Purslane (Portulaca oleraceae L.). Lower oxalic acid concentrations were found in leaves grown with ammonium, suggesting a potential approach to managing oxalate levels in plants (Palaniswamy, Bible, & Mcavoy, 2004).

Recovery of Manganese from Electrolytic Manganese Residue

In a method for recovering manganese and removing ammonia nitrogen from electrolytic manganese residue, oxalic acid plays a crucial role. The process showed that the recovery rate of manganese could exceed 98%, with the leaching rate of iron being much lower than 2% (Lan, Dong, Xiang, Zhang, Mei, & Hou, 2021).

Aerosol Studies

Studies involving aerosol mass spectrometric measurements of stable crystal hydrates of oxalates, including ammonium oxalate, have contributed to understanding the ionization efficiency of water in aerosols. This research aids in quantifying compounds' aerosol particle concentration (Mensah, Buchholz, Mentel, Tillmann, & Kiendler‐Scharr, 2011).

Environmental Impact in Tropospheric Aerosols

In a study on aqueous tropospheric aerosols, the complexation of iron(III) with oxalic acid demonstrated its potential as a source of oxidants in tropospheric chemistry. The study examined the oxidation pathways and evolution of organic aerosol initiated by the photodissociation of aqueous iron(III) oxalate complexes (Thomas et al., 2016).

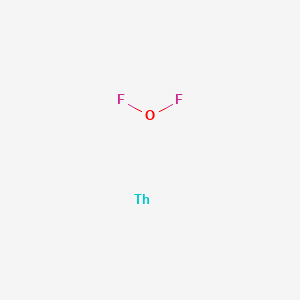

Purification of 233U from Thorium and Iron

A method for purifying 233U from thorium and iron in the reprocessing of irradiated thorium oxide rods utilized a two-step precipitation process involving ammonium carbonate and oxalic acid. This method effectively separates uranium from thorium and iron (Govindan, Palamalai, Vijayan, Raja, Parthasarathy, Mohan, & Rao, 2000).

Other Applications

- Oxalic acid in tandem with ammonium salts has applications in the polarographic determination of microgram quantities of oxalic acid in solutions and in the preparation of niobium-based catalysts (Reynolds & Smart, 1954); (Mendes et al., 2003).

- Its role in the removal of iron from materials like ilmenite and silica sand highlights its importance in mineral processing (Wang, Qi, Chu, & Zhao, 2010); (Taxiarchou et al., 1997).

properties

CAS RN |

55488-87-4 |

|---|---|

Product Name |

Oxalic acid, ammonium iron salt |

Molecular Formula |

C2H4FeNO4+ |

Molecular Weight |

161.9 g/mol |

IUPAC Name |

azanium;iron(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Fe.H3N/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H3/q;+2;/p-1 |

InChI Key |

GVUQTDPJUXBMEV-UHFFFAOYSA-M |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+2] |

Other CAS RN |

55488-87-4 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

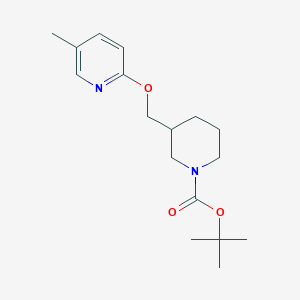

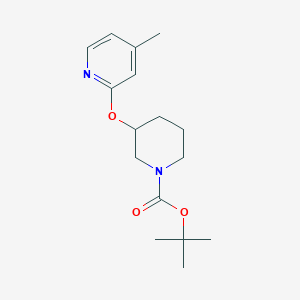

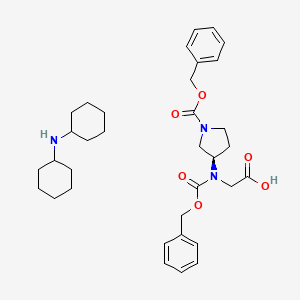

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,7-dichlorobenzo[d]thiazole](/img/structure/B1613189.png)

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)